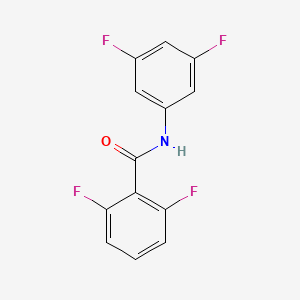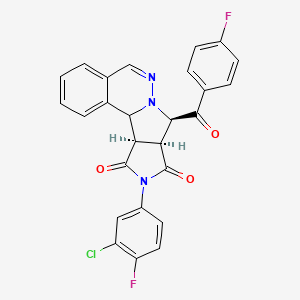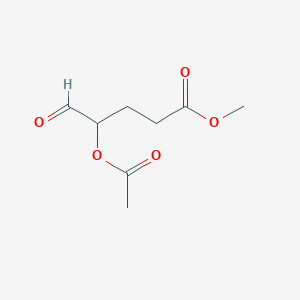
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one is an organic compound that features a naphthalene ring and a piperazine ring connected by a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one typically involves the following steps:
Formation of the Pentanone Chain: The pentanone chain can be synthesized through a series of reactions starting from simple aliphatic precursors. For example, a Grignard reaction can be used to form the carbon backbone.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be attached via a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the pentanone chain.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthalen-2-yl-pentan-1-one carboxylic acid.
Reduction: Formation of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions involving piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The naphthalene ring can facilitate interactions with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-2-YL)-5-(morpholin-1-YL)pentan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(Naphthalen-2-YL)-5-(pyrrolidin-1-YL)pentan-1-one: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-(Naphthalen-2-YL)-5-(piperazin-1-YL)pentan-1-one is unique due to the presence of both a naphthalene ring and a piperazine ring, which can confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
918648-56-3 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-5-piperazin-1-ylpentan-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19(7-3-4-12-21-13-10-20-11-14-21)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-9,15,20H,3-4,7,10-14H2 |
InChI-Schlüssel |
RLOMGKJULAUDCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


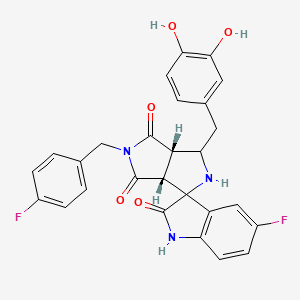
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
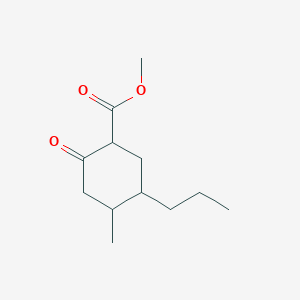
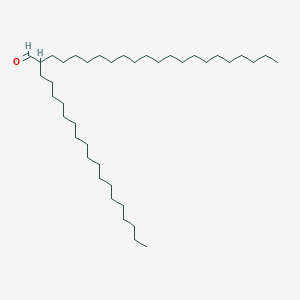
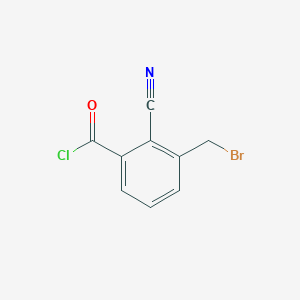
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
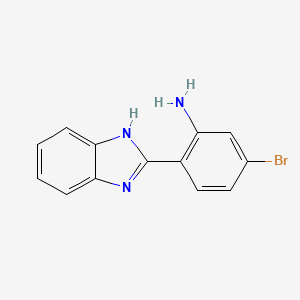

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
